SMYD3 Biochemical Inhibition Potency Relative to Close Structural Analog
In a biochemical inhibition assay measuring recombinant SMYD3 enzymatic activity, the target compound demonstrated an IC50 of 32 nM, representing a potent inhibition of the epigenetic writer SMYD3 [1]. This value is approximately 8-fold more potent than the parent unsubstituted benzenesulfonamide analog (IC50 = 260 nM) evaluated in the same study, highlighting the critical contribution of the ortho-bromo group to SMYD3 engagement [1].
| Evidence Dimension | Biochemical inhibition potency (IC50) against recombinant SMYD3 |
|---|---|
| Target Compound Data | IC50 = 32 nM |
| Comparator Or Baseline | Parent unsubstituted benzenesulfonamide analog: IC50 = 260 nM |
| Quantified Difference | ~8.1-fold increase in potency |
| Conditions | Recombinant N-terminal FLAG/His-tagged SMYD3 expressed in baculovirus-infected insect cells; 3H-SAM substrate |
Why This Matters
A >8-fold enhancement in biochemical IC50 driven by a single substituent provides a quantitative SAR inflection point, directly informing medicinal chemistry optimization and justifying the procurement of the brominated scaffold over non-halogenated precursors for SMYD3 inhibitor programs.
- [1] BindingDB (2024). BDBM50509581: IC50 = 32 nM for 2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide vs. SMYD3. View Source
